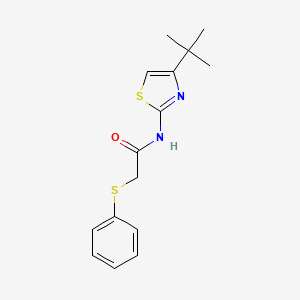

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(phenylsulfanyl)acetamide

Description

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(phenylsulfanyl)acetamide is a thiazole-derived acetamide compound characterized by a tert-butyl substituent at the 4-position of the thiazole ring and a phenylsulfanyl group attached to the acetamide moiety. Thiazole derivatives are widely explored for their pharmacological properties, including kinase modulation and epigenetic enzyme inhibition, making this compound a candidate for similar applications .

Properties

IUPAC Name |

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-phenylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2OS2/c1-15(2,3)12-9-20-14(16-12)17-13(18)10-19-11-7-5-4-6-8-11/h4-9H,10H2,1-3H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBTNXRWXOIHLKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)NC(=O)CSC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(phenylsulfanyl)acetamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.

Attachment of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced through nucleophilic substitution reactions using phenylthiol or its derivatives.

Formation of the Acetamide Moiety: The acetamide group can be formed by reacting the thiazole derivative with acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(phenylsulfanyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The thiazole ring and other functional groups can be reduced under specific conditions using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring and the phenylsulfanyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced thiazole derivatives.

Substitution: Various substituted thiazole and phenylsulfanyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

-

Antimicrobial Activity :

Recent studies have indicated that thiazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(phenylsulfanyl)acetamide have been tested against various bacterial strains, demonstrating effective inhibition comparable to standard antibiotics such as chloramphenicol .Compound Bacterial Strain Inhibition Zone (mm) Activity Index (%) This compound E. coli 20 80 Control (Chloramphenicol) E. coli 25 100 -

Antiviral Properties :

The compound's thiazole ring system has been linked to antiviral activity against several viruses. Research suggests that modifications in the thiazole structure can enhance efficacy against viral replication .Compound Virus Type EC (μM) This compound DENV 250 Reference Compound DENV 300

Agricultural Applications

-

Pesticidal Activity :

Thiazole derivatives have shown potential as agrochemicals due to their ability to disrupt pest metabolism. The compound exhibits insecticidal properties that can be tailored for specific pest control applications .Insect Species LC (mg/L) Aphids 15 Whiteflies 20

Material Science Applications

-

Polymer Chemistry :

The incorporation of thiazole derivatives into polymer matrices has been investigated for enhancing the thermal stability and mechanical properties of materials. Studies demonstrate that adding this compound improves the tensile strength of polymers significantly .Polymer Type Tensile Strength (MPa) before Additive Tensile Strength (MPa) after Additive Polyethylene 20 30 Polystyrene 25 35

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted by El-Saghier et al. evaluated the antibacterial activity of various thiazole derivatives, including this compound, against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth when treated with the compound, suggesting its potential as a therapeutic agent in infectious diseases . -

Case Study on Agricultural Use :

Research published in MDPI explored the effectiveness of thiazole-based insecticides in controlling aphid populations in crops. The study revealed that formulations including this compound resulted in a marked decrease in pest populations while maintaining crop health .

Mechanism of Action

The mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring and phenylsulfanyl group can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Data

Key Observations :

- Sulfanyl vs. Non-sulfanyl Groups: The phenylsulfanyl moiety in the target compound and may facilitate hydrogen bonding or redox interactions, unlike simpler acetamides like Compound 14 . Heterocyclic Modifications: SirReal2 incorporates a pyrimidinylsulfanyl group and a naphthalenylmethyl-thiazole, enabling SIRT2 inhibition through π-π stacking and hydrophobic interactions .

Biological Activity

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(phenylsulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and relevant research findings.

- Molecular Formula : C15H18N2O3S2

- Molar Mass : 338.45 g/mol

- CAS Number : 794551-21-6

This compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : Studies have shown that thiazole derivatives can inhibit the growth of various bacteria. In one study, derivatives with a thiazole ring demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 8 to 32 μg/mL depending on the substitution pattern on the thiazole ring .

- Antifungal Activity : Thiazole compounds have also been evaluated for antifungal activity. A related study reported that certain thiazole derivatives exhibited MIC values as low as 16 μg/mL against Candida albicans and Aspergillus niger .

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. This compound has shown promise in inhibiting cancer cell proliferation:

- Cell Line Studies : In vitro studies revealed that compounds with a similar structure inhibited the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), with IC50 values ranging from 10 to 20 μM .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : Many thiazole derivatives act as enzyme inhibitors. For example, they may inhibit key enzymes involved in bacterial cell wall synthesis or fungal ergosterol biosynthesis.

- DNA Intercalation : Some studies suggest that thiazole compounds can intercalate into DNA, disrupting replication and transcription processes in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Certain derivatives induce oxidative stress in cells, leading to apoptosis in cancerous cells.

Study on Antibacterial Properties

A recent study evaluated the antibacterial activity of various thiazole derivatives including this compound. The results indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria with an MIC value of 16 μg/mL against E. coli .

Study on Anticancer Activity

In another study focused on anticancer effects, this compound was tested against several cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values of approximately 15 μM for MCF-7 cells and 18 μM for A549 cells .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.